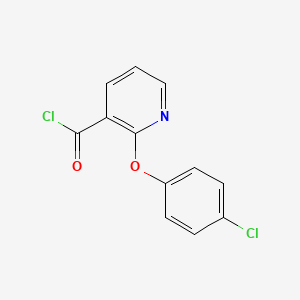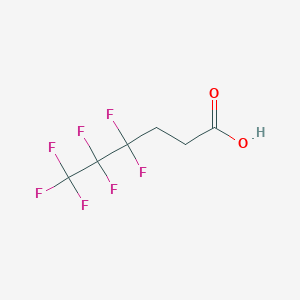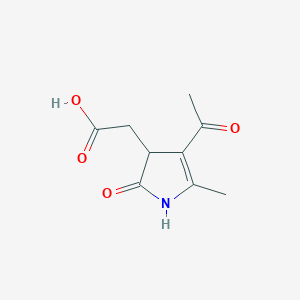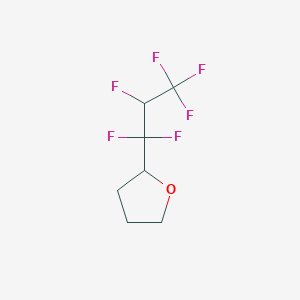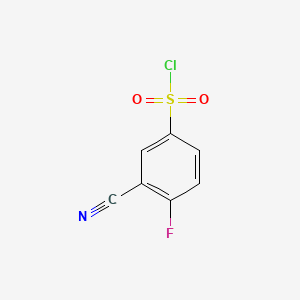
3-Cyano-4-fluorobenzenesulfonyl chloride
描述
3-Cyano-4-fluorobenzenesulfonyl chloride is an organic compound characterized by the presence of cyano, fluorobenzenesulfonyl, and chloride functional groups. It is a white solid with the molecular formula C₇H₃ClFNO₂S and a molecular weight of 219.62 g/mol .
作用机制
Target of Action
The primary target of 3-Cyano-4-fluorobenzenesulfonyl chloride is the aromatic ring of arenes . The compound acts as an electrophile, attacking the carbon atoms of the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . The downstream effects include the formation of a substitution product of benzene .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of a substitution product of benzene . This is achieved through the electrophilic aromatic substitution pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and should be stored under an inert atmosphere . These conditions can affect the compound’s reactivity and stability.
生化分析
Biochemical Properties
3-Cyano-4-fluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation, a process where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the site of modification . The compound is known to interact with enzymes such as proteases and kinases, affecting their catalytic activity and altering cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compoundFor example, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression and metabolic flux, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups on lysine residues or thiol groups on cysteine residues, forming stable sulfonamide or sulfonyl-thioether bonds . This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can affect gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and should be stored under inert conditions to maintain its stability . Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may selectively inhibit certain enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific concentration of the compound is required to achieve a measurable biological effect. Toxicity studies in animal models have shown that high doses can lead to liver and kidney damage, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular macromolecules . These metabolic reactions can affect the overall metabolic flux and alter the levels of key metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular proteins and organelles.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its activity and function can be affected by its localization, as different cellular environments can influence the reactivity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-fluorobenzenesulfonyl chloride typically involves the reaction of 3-cyano-4-fluorobenzenesulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction . The general reaction scheme is as follows:
3-Cyano-4-fluorobenzenesulfonyl fluoride+SOCl2→3-Cyano-4-fluorobenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反应分析
Types of Reactions
3-Cyano-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the cyano and fluorobenzenesulfonyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions to introduce additional substituents onto the aromatic ring.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Electrophilic Aromatic Substitution: The major products are substituted aromatic compounds with additional functional groups introduced onto the benzene ring.
科学研究应用
3-Cyano-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the cyano group.
3-Cyano-4-chlorobenzenesulfonyl chloride: Similar in structure but has a chlorine atom instead of a fluorine atom.
3-Cyano-4-methylbenzenesulfonyl chloride: Similar in structure but has a methyl group instead of a fluorine atom.
Uniqueness
3-Cyano-4-fluorobenzenesulfonyl chloride is unique due to the presence of both cyano and fluorobenzenesulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable reagent in organic synthesis and various scientific research applications .
属性
IUPAC Name |
3-cyano-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZADPGGPBAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381186 | |
| Record name | 3-cyano-4-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-23-1 | |
| Record name | 3-Cyano-4-fluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyano-4-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyano-4-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


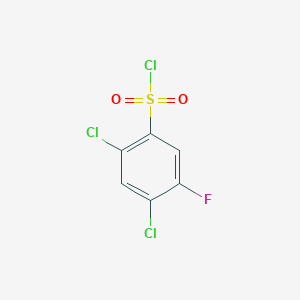
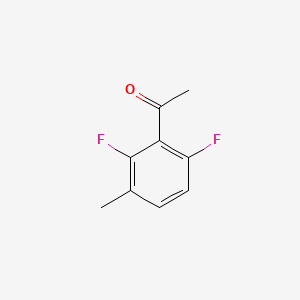
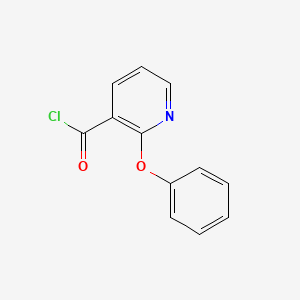
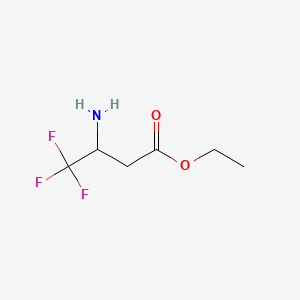


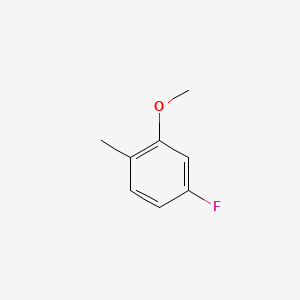
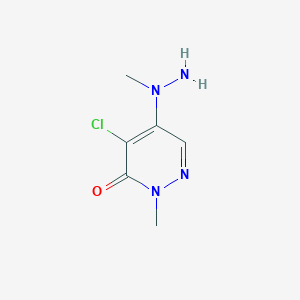
![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)
